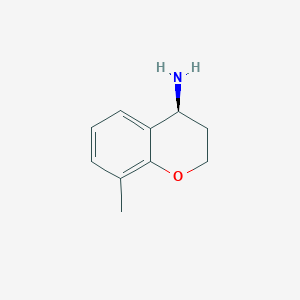

(S)-8-Methylchroman-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-8-methyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9H,5-6,11H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREWRJVSLAQYFQ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(CCO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)[C@H](CCO2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Functionalization of the S 8 Methylchroman 4 Amine Core

Reactions of the Amine Functional Group

The primary amine at the C-4 position of (S)-8-Methylchroman-4-amine is a key site for a variety of chemical transformations, allowing for the introduction of diverse substituents.

Alkylation and Acylation Reactions

The nucleophilic nature of the amine group facilitates both alkylation and acylation reactions.

Alkylation involves the reaction of the amine with alkyl halides. This process, however, can be challenging to control as the primary amine can be converted into secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The reaction typically proceeds via an SN2 mechanism where the amine attacks the electrophilic carbon of the alkyl halide. masterorganicchemistry.com Over-alkylation is a common issue because the resulting secondary amine is often more nucleophilic than the primary amine starting material. masterorganicchemistry.com To achieve mono-alkylation, specific strategies and careful control of reaction conditions are necessary.

Acylation of the amine group is a more controlled reaction, typically yielding stable amide derivatives. This transformation is commonly achieved by reacting the amine with acyl chlorides or acid anhydrides. masterorganicchemistry.comlibretexts.org These reactions are fundamental in peptide chemistry and are used to create peptidomimetics. gu.se For instance, the acylation of an amine with an acyl chloride proceeds through nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride. masterorganicchemistry.com

Table 1: Examples of Alkylation and Acylation Reagents

| Reaction Type | Reagent Class | Specific Example | Catalyst/Conditions |

|---|---|---|---|

| Alkylation | Alkyl Halide | Methyl Iodide | Often requires a base |

| Acylation | Acyl Chloride | Acetyl Chloride | Pyridine or other base |

Formation of Amidine and Amide Derivatives

The amine group of this compound can be converted into both amide and amidine functionalities, significantly altering the compound's properties.

Amide derivatives are readily synthesized through the acylation reactions described previously (Section 3.1.1). The resulting amides are generally stable and neutral compounds. gu.se The formation of an amide bond involves the reaction of the amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. acs.orgjfda-online.com

Amidine derivatives are characterized by the RC(=NR)NR₂ functional group and are significantly more basic than amides. wikipedia.org One common method for their synthesis is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by reaction with an amine. wikipedia.org Another approach is the direct amination of nitriles, which can be promoted by Lewis acids. wikipedia.org The reaction of amines with dimethylformamide acetals also yields amidines. wikipedia.org The synthesis of amidines can also be achieved by activating amides with reagents like trifluoromethanesulfonic anhydride, followed by reaction with an amine. semanticscholar.org

Elimination Reactions (e.g., Hofmann Elimination)

Hofmann elimination is a process that converts an amine into an alkene. wikipedia.org This reaction proceeds through a sequence of steps, starting with exhaustive methylation of the amine with excess methyl iodide to form a quaternary ammonium iodide salt. wikipedia.orgbyjus.comorganicchemistrytutor.com This salt is then treated with silver oxide and water to generate a quaternary ammonium hydroxide. wikipedia.orgbyjus.com Upon heating, this intermediate undergoes an elimination reaction to form an alkene. byjus.com

A key feature of the Hofmann elimination is that it typically yields the least substituted alkene, a phenomenon known as the Hofmann rule. wikipedia.orgbyjus.com This regioselectivity is attributed to the steric bulk of the trimethylamine (B31210) leaving group, which favors the abstraction of a proton from the least sterically hindered β-carbon. wikipedia.orgmasterorganicchemistry.com This reaction would lead to the opening of the heterocyclic ring in this compound, forming a new alkene.

Modifications of the Chroman Ring System

Beyond the amine group, the chroman ring itself offers opportunities for functionalization, particularly on the aromatic ring and at the C-2 and C-3 positions.

Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of the chroman scaffold can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents. libretexts.orglibretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglibretexts.orgresearchgate.net

Nitration: The introduction of a nitro group (–NO₂) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. libretexts.orgresearchgate.net The nitro group can subsequently be reduced to an amino group (–NH₂), providing a route to further functionalization. mnstate.edu

Halogenation: Bromination or chlorination of the aromatic ring can be accomplished using Br₂ or Cl₂ in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ + SO₃) introduces a sulfonic acid group (–SO₃H). libretexts.orgresearchgate.net

Friedel-Crafts Reactions: Alkyl (–R) or acyl (–COR) groups can be attached to the aromatic ring using an alkyl halide or an acyl chloride in the presence of a Lewis acid catalyst like AlCl₃. rsc.orgnih.gov However, Friedel-Crafts reactions often fail on rings bearing strongly deactivating groups, and the presence of the amine group in this compound would likely interfere with the Lewis acid catalyst. libretexts.org Therefore, protection of the amine group would be necessary.

The position of substitution on the aromatic ring is directed by the existing substituents. The alkyl group at C-8 and the oxygen atom of the pyran ring are ortho-, para-directing and activating, while the effect of the rest of the chroman structure would influence the final regioselectivity.

Derivatization at C-2 and C-3 Positions

The C-2 and C-3 positions of the chroman ring are also amenable to modification, although this can be more challenging.

Derivatization at C-2: Synthetic strategies have been developed to introduce alkyl substituents at the C-2 position of chroman-4-ones. gu.se These methods often involve the construction of the chroman-4-one scaffold through reactions like base-promoted aldol (B89426) condensation followed by an intramolecular oxa-Michael ring closure. acs.org

Derivatization at C-3: The C-3 position, being adjacent to the carbonyl group in the corresponding chroman-4-one precursor, is activated for certain reactions. Bromination at the C-3 position of a chroman-4-one allows for subsequent nucleophilic substitution reactions to introduce various functional groups such as amino, bromo, or acetoxy groups. gu.se For example, treatment of a 3-bromochroman-4-one (B190138) with sodium azide (B81097) can introduce an azido (B1232118) group, which can then be reduced to an amine. acs.org In some cases, having a quaternary carbon at the C-3 position can prevent unwanted side reactions during subsequent transformations. arkat-usa.org

Table 2: Summary of Potential Derivatizations of the Chroman Ring

| Position | Reaction Type | Reagent/Conditions | Potential Functional Group |

|---|---|---|---|

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | –NO₂ |

| Aromatic Ring | Halogenation | Br₂, FeBr₃ | –Br |

| Aromatic Ring | Friedel-Crafts Acylation | RCOCl, AlCl₃ | –COR |

| C-2 | Alkylation | (During scaffold synthesis) | –Alkyl |

| C-3 | Bromination | CuBr₂ | –Br |

Spiro-Annulation and Polycyclic System Formation (e.g., Spirochromanones)

The generation of spirocyclic and fused polycyclic systems from the chroman framework is a significant strategy for creating three-dimensionally complex molecules. While the direct formation of spirochromanones typically originates from chroman-4-one precursors mdpi.comjapsonline.com, the this compound core is a valuable starting point for constructing fused polycyclic structures through reactions engaging the C4-amine.

One established method for creating fused polycyclic systems is the Friedländer annulation, which involves the reaction of an amine with a ketone or aldehyde bearing an α-methylene group. This methodology can be adapted to synthesize chromeno-quinolines. For instance, a Lewis acid-catalyzed, one-pot, two-step cyclocondensation reaction has been successfully used to synthesize 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] from spirochromanones and 2-aminobenzonitriles. sci-hub.se This highlights a robust strategy for building quinoline (B57606) rings onto a chroman scaffold.

Adapting this principle, the amine of this compound can be reacted with suitable dicarbonyl compounds or their equivalents to forge new heterocyclic rings fused to the chroman core. For example, a reaction with a 2-aminobenzaldehyde (B1207257) derivative in the presence of a catalyst could yield a fused quinoline system, expanding the core into a tetracyclic structure.

Table 1: Representative Reaction for Polycyclic System Formation

| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |

| Spirochroman-4-one | 2-Aminobenzonitrile | AlCl₃, 110 °C, then NaOH | 7-Amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkane] | sci-hub.se |

| This compound | 2-Acetyl-1-cyclohexanone | Acid or base catalysis | Fused Tetrahydroquinoline derivative | Analogous Transformation |

This table illustrates an established reaction for creating polycyclic systems from a chroman scaffold and a potential analogous transformation starting from this compound.

The synthesis of such polycyclic compounds significantly increases the structural complexity and rigidity of the original molecule, which is a common objective in the design of novel chemical entities.

Multi-Component Reactions (MCRs) for Scaffold Elaboration

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. organic-chemistry.org This approach allows for the rapid construction of complex molecular scaffolds from simple precursors, aligning with the principles of green and atom-economical chemistry. nih.gov The primary amine group of this compound makes it an excellent substrate for a variety of MCRs, enabling significant elaboration of the core structure.

A notable example is the three-component domino reaction involving 3-formylchromone, an (E)-3-(dimethylamino)-1-arylprop-2-en-1-one, and an aniline (B41778) derivative. beilstein-journals.org This catalyst-free reaction proceeds via a sequence of Michael-type addition, nucleophilic attack, and deoxygenation to create a novel C-C and C-N bond, yielding complex (E)-3-[2-arylcarbonyl-3-(arylamino)allyl]-4H-chromen-4-ones. beilstein-journals.org By substituting a generic aniline with this compound, this reaction can be employed to attach a complex, functionalized side chain to the C4-nitrogen atom of the chroman core.

The reaction's success with various anilines suggests that this compound would be a viable amine component, leading to a new class of hybrid molecules containing both chroman and chromone (B188151) motifs.

Table 2: MCR for Elaboration of the this compound Scaffold

| Component 1 | Component 2 | Component 3 | Product | Reference |

| 3-Formylchromone | (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | This compound | (E)-3-[2-Oxo-2-phenylethyl-3-((S)-8-methylchroman-4-ylamino)allyl]-4H-chromen-4-one | Based on beilstein-journals.org |

| Isatin-derived 3-thiazoline | Isocyanide | Trimethylsilylazide | Spirooxindole-fused thiazolidine | unimi.it |

| Benzo[d]isoxazole | Terminal Alkyne | Sulfonyl Azide | 4-Amino-2H-chromen-2-imine | acs.org |

This table shows a potential application of this compound in a known three-component reaction and lists other MCRs relevant to heterocyclic synthesis.

Furthermore, the amine functionality allows for participation in other classical MCRs, such as the Ugi and Biginelli reactions. beilstein-journals.org An Ugi four-component reaction (amine, aldehyde, carboxylic acid, isocyanide) could be used to introduce a peptidomimetic chain, while a Biginelli reaction with an aldehyde and a β-ketoester could generate a dihydropyrimidinone-fused or -appended structure. These MCRs provide a powerful platform for diversifying the this compound scaffold, enabling the creation of large libraries of structurally complex derivatives. unimi.it

Computational and Theoretical Studies on S 8 Methylchroman 4 Amine and Analogs

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For (S)-8-Methylchroman-4-amine and its analogs, these studies provide critical insights into the structural requirements for their biological targets.

Qualitative SAR analysis involves examining the impact of structural modifications on the biological activity of a series of compounds. For chroman-4-one derivatives, which share the core bicyclic structure with this compound, SAR studies have revealed several key features that are crucial for their activity. acs.org

Key findings from qualitative SAR analyses of related chroman structures include:

Substituents on the Aromatic Ring: The presence and position of substituents on the benzene (B151609) ring of the chroman scaffold significantly affect activity. For instance, electron-withdrawing groups on the aromatic ring can be crucial for the potency of certain chroman-4-one inhibitors. acs.org

The Carbonyl and Amine Groups: The functional groups at the 4-position, such as a carbonyl or an amine, are critical for interaction with biological targets. The amine group at position 4 in this compound is a key feature, enhancing its nucleophilic reactivity. vulcanchem.com

Stereochemistry at C4: The stereochemistry at the C4 position is a determining factor for biological activity. The (S)-configuration of 8-Methylchroman-4-amine is often associated with specific and enhanced biological effects, highlighting the importance of the three-dimensional arrangement of the molecule for receptor binding. vulcanchem.comsmolecule.com

Substituents at Other Positions: Modifications at other positions of the chroman ring, such as the methyl group at C8, also play a role in modulating the activity, likely by influencing the compound's conformation and interaction with the target's binding pocket. evitachem.com

Systematic variations of the positions of methoxy (B1213986) and methyl groups on the chroman ring are a suggested strategy to optimize potency and selectivity. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is used to predict the activity of new, unsynthesized compounds and to understand the physicochemical properties that are important for their biological effects. nih.govresearchgate.net

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov These descriptors can be categorized into several classes:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and frontier molecular orbital energies (HOMO and LUMO). dergipark.org.tr

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular volume and surface area.

Physicochemical descriptors: These include properties like the octanol-water partition coefficient (logP) and molar refractivity, which are important for a compound's pharmacokinetic properties. dergipark.org.tr

These descriptors are typically calculated using specialized software. For instance, Density Functional Theory (DFT) calculations can be used to derive electronic and thermochemical parameters. dergipark.org.tr

Here is an interactive table showcasing common molecular descriptors used in QSAR studies of compounds similar to this compound:

| Descriptor Class | Example Descriptors | Information Encoded |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution, reactivity, polarity |

| Steric/Topological | Molecular volume, Surface area, Connectivity indices | Size, shape, and branching of the molecule |

| Lipophilicity | LogP (octanol-water partition coefficient) | Hydrophobicity, membrane permeability |

| Thermodynamic | Enthalpy of formation, Entropy | Stability and energy of the molecule |

Theoretical chemistry methods, particularly Density Functional Theory (DFT), play a crucial role in QSAR studies by providing accurate calculations of molecular structures and properties. rsc.org DFT is used to:

Optimize Molecular Geometries: Determine the most stable 3D conformation of this compound and its analogs. This is essential for calculating accurate geometric and electronic descriptors. mdpi.com

Calculate Electronic Properties: Compute a wide range of electronic descriptors, such as orbital energies (HOMO and LUMO), which are often correlated with a compound's reactivity and biological activity. mdpi.com

Investigate Reaction Mechanisms: Elucidate the mechanisms of chemical reactions, which can provide insights into how a compound might interact with its biological target. mdpi.com

For example, DFT calculations have been used to study the conformational changes in 3-benzylchroman-4-ones, revealing the influence of substituents on their 3D structure. rsc.org

The reliability and predictive power of a QSAR model must be rigorously assessed through statistical validation. actascientific.com This process involves both internal and external validation techniques. mdpi.com

External Validation: The model's predictive performance is tested on an external set of compounds that were not used in the model development. The predicted activities are compared with the experimental values, and the predictive r² (pred_r²) is calculated. A pred_r² value greater than 0.5 is often considered indicative of a good predictive model. actascientific.com

Y-Randomization: This test is used to ensure that the model is not a result of a chance correlation. The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model confirms the robustness of the original model.

The table below summarizes key statistical parameters used for QSAR model validation:

| Parameter | Symbol | Description | Generally Accepted Value |

| Coefficient of Determination | r² | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Cross-validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.6 |

| Predictive r-squared | pred_r² | Measures the predictive ability of the model for an external test set. | > 0.5 |

| Fischer's F-test | F | Indicates the statistical significance of the regression model. | High values are desirable. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Theoretical Chemistry Methods (e.g., Density Functional Theory (DFT))

Mechanistic Investigations of Stereoselective Reactions

The stereochemistry of this compound is a critical determinant of its biological activity. Therefore, understanding the mechanisms of the stereoselective reactions used in its synthesis is of great importance.

The synthesis of enantiomerically pure chroman derivatives often involves stereoselective reactions. mdpi.com Mechanistic investigations, often supported by computational studies, aim to elucidate the transition states and reaction pathways that lead to the preferential formation of one enantiomer over the other. rsc.org

For instance, in the synthesis of related heterocyclic compounds, computational studies have been used to support the kinetic and thermodynamic outcomes of atropselective reactions, where the control over the formation of a specific atropisomer is achieved. rsc.org These studies can rationalize the observed stereoselectivity by analyzing the energies of different transition states.

In the context of producing chiral amines, enzymatic reactions are also employed. For example, ω-transaminases can mediate the reductive amination of prochiral ketones to yield chiral amines with high stereoselectivity. mdpi.com Mechanistic studies of such enzymatic reactions provide insights into the enzyme's active site and the substrate-enzyme interactions that govern the stereochemical outcome.

Transition State Analysis

Computational chemistry provides powerful tools for understanding reaction mechanisms, particularly through the analysis of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure determines the kinetic feasibility and outcome of a chemical transformation. scirp.org For the synthesis of chiral molecules like this compound, understanding the transition states involved in the key stereodetermining step is crucial for optimizing enantioselectivity.

In the context of synthesizing chroman-4-amines and their analogs, a critical step often involves the asymmetric reduction of a corresponding chroman-4-one or the reductive amination of the ketone. vulcanchem.comresearchgate.net Theoretical studies, typically employing Density Functional Theory (DFT), are used to model the potential energy surface of the reaction. nih.gov This analysis helps identify the specific transition state structures leading to the (S) and (R) enantiomers.

Studies on analogous reactions, such as the enantioselective Michael addition catalyzed by organocatalysts, have shown that the formation of the carbon-carbon bond is the rate-determining step. rsc.org For the synthesis of chiral amines, DFT calculations have revealed that the lowest energy reaction pathway is often stabilized by specific interactions within the transition state assembly. nih.gov By comparing the calculated activation energies (ΔG‡) for the competing diastereomeric transition states, researchers can predict which enantiomer will be formed preferentially. The transition state with the lower activation energy will be more populated, leading to the major product. scirp.org For this compound, analysis would focus on the transition state of the amination or reduction step, elucidating the geometric and energetic factors that favor the approach of the reagent to form the (S) configuration at the C4 position.

Role of Non-Covalent Interactions in Stereocontrol

Non-covalent interactions (NCIs) are fundamental forces that, while weaker than covalent bonds, play a decisive role in molecular recognition, stabilization of large molecules, and the control of stereochemistry in chemical reactions. mdpi.commdpi.com These interactions include hydrogen bonds, dipole-dipole interactions, ion-dipole interactions, van der Waals forces (also known as London dispersion forces), and π-π stacking. mdpi.comlibretexts.org In asymmetric catalysis, these weak forces are strategically employed within a chiral catalyst or reagent to create a defined three-dimensional environment that stabilizes one transition state over its diastereomeric counterpart.

The stereocontrol in the synthesis of chiral amines is often rationalized by the presence of specific non-covalent interactions that rigidify the enantiodetermining transition state. nih.gov For example, computational studies on the synthesis of α-tertiary amines have identified intramolecular hydrogen bonding between the N-H of an amino radical and an oxygen atom of the catalyst as the key interaction for stereochemical control. nih.gov This hydrogen bond locks the conformation of the reacting species, forcing the subsequent bond formation to occur from a specific face, thus yielding an enantioenriched product.

In the synthesis of this compound, NCIs would be critical in the step where the chiral center at C4 is established. A chiral catalyst or auxiliary would interact with the substrate through a network of NCIs, creating a chiral pocket. The table below outlines the types of non-covalent interactions and their potential roles in controlling the stereoselectivity.

| Interaction Type | Description | Potential Role in Stereocontrol |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like O, N) and another nearby electronegative atom. libretexts.org | Stabilizes the transition state geometry, orienting the substrate relative to the catalyst or reagent to favor the formation of the (S)-enantiomer. nih.gov |

| π-π Stacking | A non-covalent interaction between aromatic rings. Can be face-to-face or edge-to-face. mdpi.com | Orients the aromatic part of the chroman ring system within the catalyst's chiral environment. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron density. libretexts.org | Contribute to the overall binding and snug fit of the substrate in the chiral pocket, disfavoring the transition state that leads to the (R)-enantiomer. |

| Steric Repulsion | A repulsive force that arises when atoms are brought too close together. | A bulky group on the chiral catalyst can sterically block one face of the prochiral ketone intermediate, allowing attack only from the opposite face to yield the (S)-product. |

By modulating these interactions through rational catalyst design, chemists can enhance the enantiomeric excess of the desired this compound product.

Molecular Modeling and Docking Methodologies

Molecular modeling and docking are powerful computational techniques used in drug discovery to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein or enzyme. researchgate.netijpsjournal.com This approach helps to elucidate the structural basis of a compound's biological activity and to guide the design of more potent and selective analogs. nih.gov

The process of molecular docking involves several key steps. It begins with obtaining the three-dimensional structures of both the ligand and the target protein. mdpi.com Protein structures are often sourced from experimental databases like the Protein Data Bank (PDB), or if unavailable, generated through computational methods like homology modeling. mdpi.com The ligand structure can be built and optimized using chemistry software.

The core of the docking process is a search algorithm that generates a multitude of possible binding poses of the ligand within the active site of the target protein. nih.govmdpi.com These algorithms explore the conformational flexibility of the ligand and sometimes the protein side chains. nih.gov Each generated pose is then evaluated by a scoring function, which estimates the binding affinity (e.g., binding free energy). researchgate.net The poses are ranked, and the top-ranked pose is predicted as the most likely binding mode. ijpsjournal.com

Computational studies on analogs, such as 3-benzylidene chroman-4-ones, have successfully used these methodologies. nih.govresearchgate.net For instance, a novel chroman-4-one analog, SBL-060, was analyzed using in silico docking with AutoDock-VINA, showing a high binding efficacy toward the estrogen receptor (ERα) with a binding energy (ΔG) of -7.4 kcal/mol. nih.gov Such studies provide a rationale for the observed biological activity and can explain selectivity profiles by comparing interactions across different targets. mdpi.com For this compound, docking studies would be instrumental in identifying its potential biological targets and understanding the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex.

The general workflow for a molecular docking study is summarized in the table below.

| Step | Description | Key Considerations |

| 1. Target Preparation | Obtain the 3D structure of the receptor protein (e.g., from PDB). Prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the binding site. mdpi.com | The quality of the crystal structure is critical. The presence of co-factors or water molecules in the active site must be considered. |

| 2. Ligand Preparation | Generate the 3D structure of the ligand, this compound. Assign correct atom types and charges, and explore its possible conformations. | The stereochemistry of the ligand must be correctly defined. |

| 3. Docking Simulation | Use a docking program (e.g., AutoDock, GOLD) to systematically or stochastically search for the best binding poses of the ligand in the target's active site. mdpi.com | The choice of search algorithm can impact the thoroughness and speed of the calculation. |

| 4. Scoring and Analysis | Evaluate each pose using a scoring function to estimate binding affinity. Analyze the top-ranked poses to identify key intermolecular interactions. nih.gov | Scoring functions are approximations; results are often compared with experimental data for validation. |

Applications in Asymmetric Synthesis and Chemical Research

Role as Chiral Auxiliary for Enantiomerically Pure Compound Production

(S)-8-Methylchroman-4-amine serves as a chiral auxiliary, a stereogenic unit temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is fundamental in asymmetric synthesis for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where one enantiomer of a drug often exhibits the desired therapeutic effect while the other may be inactive or even harmful. wikipedia.orgub.edu

The effectiveness of a chiral auxiliary lies in its ability to create a diastereomeric intermediate that allows for stereoselective transformations. ub.edu After the desired stereochemistry is established, the auxiliary can be removed and ideally recycled. wikipedia.org The chroman-4-amine (B2768764) structure, with its defined stereocenter at the C4 position, provides the necessary chiral environment to direct subsequent reactions. For instance, in the synthesis of complex molecules, the amine group of this compound can be used to form amides, and the rigid chroman ring system then influences the facial selectivity of reactions at a nearby prochiral center.

While specific examples detailing the use of this compound as a chiral auxiliary in published literature are not abundant, the broader class of chiral amines and chromane (B1220400) derivatives are well-established in this role. lookchem.comsigmaaldrich.com The principle involves the temporary incorporation of the chiral amine to guide the formation of a new stereocenter, followed by its cleavage to yield the enantiomerically enriched product.

Utilization as a Versatile Building Block in Complex Molecular Synthesis

This compound is recognized as a valuable chiral building block for the synthesis of more complex molecules. lookchem.comcymitquimica.com Its structure incorporates a chroman ring, a privileged scaffold in medicinal chemistry, and a chiral amine, providing a key starting point for constructing a variety of intricate molecular architectures. researchgate.netcore.ac.uk

The synthesis of complex molecules often relies on the strategic assembly of smaller, well-defined fragments. nih.gov this compound, with its distinct functional groups and stereochemistry, can be readily modified. The amine functionality allows for a range of transformations, including acylation, alkylation, and reductive amination, to build upon the chroman core. core.ac.uknumberanalytics.com

For example, the chroman-4-amine moiety is a key intermediate in the synthesis of antagonists for the human Bradykinin B1 receptor, which has implications for controlling neuroinflammation. researchgate.net Furthermore, the synthesis of various bioactive compounds and pharmaceuticals often involves the use of such chiral intermediates. lookchem.com The development of efficient synthetic routes to complex natural products and therapeutic agents can be significantly streamlined by incorporating pre-existing chiral centers from building blocks like this compound. umich.educhim.it

Table 1: Examples of Reactions Utilizing Chroman-4-amine Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Reductive Amination | Ammonium (B1175870) acetate, aqueous ammonia (B1221849), sodium cyanoborohydride | Racemic amines | core.ac.uk |

| Propargylation | Sodium hydride, propargyl bromide, dimethylformamide | N-propargylated chroman-4-amines | core.ac.uk |

| Dehydroxylation | Triethylsilane, BF₃·Et₂O | Substituted chroman | acs.org |

| Dehydration | p-toluenesulfonic acid, MgSO₄ | 2H-chromene | acs.org |

| Cascade Reduction | NaBH₄/LiCl or Pd/C/H₂ | 3-sulfonyl chroman-4-ols | acs.org |

Development of Chemical Libraries Based on the Chroman-4-amine Scaffold

The chroman-4-amine scaffold serves as a foundation for the development of chemical libraries, which are collections of structurally related compounds used in high-throughput screening for drug discovery and other biological research. researchgate.netcore.ac.uk The chromane ring system is considered a "privileged scaffold" because it is found in a wide variety of biologically active compounds, including natural products and synthetic drugs. researchgate.netcore.ac.uknih.gov

By systematically modifying the chroman-4-amine core, researchers can generate a diverse set of molecules to test against various biological targets. For instance, a library of gem-dimethylchroman-4-amine compounds was synthesized and screened for inhibitory activity against butyrylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. researchgate.netcore.ac.uk

The process of creating these libraries often involves parallel synthesis techniques where different substituents are introduced at various positions on the chroman ring or the amine group. This allows for the rapid generation of numerous analogs. The resulting library of compounds can then be evaluated to identify structure-activity relationships (SAR), which provide insights into how specific chemical modifications influence biological activity. This information is crucial for the rational design of more potent and selective therapeutic agents. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-8-Methylchroman-4-amine, and how are enantiomeric purity ensured?

- Methodology :

- Route 1 : Asymmetric catalytic hydrogenation of the corresponding chromanone precursor using chiral catalysts (e.g., Ru-BINAP complexes). Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield (typically 65–75%) .

- Route 2 : Resolution of racemic mixtures using chiral auxiliaries (e.g., tartaric acid derivatives) followed by diastereomeric salt formation and separation .

- Purity Assurance : Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10, 1.0 mL/min flow rate) or supercritical fluid chromatography (SFC) with UV detection at 254 nm. Enantiomeric excess (ee) ≥98% is achievable .

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and stereochemistry (e.g., characteristic methyl singlet at δ 1.25 ppm for the chroman methyl group) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 164.12 for CHNO) .

- Polarimetry : Specific optical rotation ([α] = +32.5° in methanol) to confirm enantiomeric identity .

Q. What are the primary research applications of this compound in pharmacology?

- Applications :

- Receptor Binding Studies : Acts as a scaffold for designing serotonin receptor (5-HT/5-HT) ligands due to its rigid chroman backbone.

- Enzyme Inhibition : Investigated as a monoamine oxidase (MAO) inhibitor in neurodegenerative disease models.

- Experimental Design :

- In Vitro Assays : Radioligand displacement assays (e.g., H-8-OH-DPAT for 5-HT) with IC values reported in µM ranges .

Advanced Research Questions

Q. How can researchers optimize chiral resolution during large-scale synthesis of this compound?

- Methodology :

- Kinetic Resolution : Use lipase-mediated enantioselective acetylation (e.g., Candida antarctica lipase B) to preferentially modify the (R)-enantiomer, leaving the (S)-form unreacted .

- Continuous Flow Systems : Implement microreactors with immobilized chiral catalysts to enhance reaction efficiency and reduce racemization risks.

- Data Table : Comparison of Resolution Methods

| Method | Yield (%) | ee (%) | Throughput (g/h) |

|---|---|---|---|

| Catalytic Hydrogenation | 72 | 99 | 5.2 |

| Enzymatic Resolution | 68 | 98 | 3.8 |

Q. How should contradictory bioactivity data for this compound across studies be addressed?

- Analysis Framework :

Variable Control : Ensure consistency in assay conditions (e.g., pH, temperature, cell lines). For example, MAO inhibition assays vary significantly between rodent brain homogenates vs. recombinant human enzymes .

Statistical Validation : Apply multivariate analysis (ANOVA with post-hoc Tukey test) to identify outliers or batch-dependent variability.

Structural Confirmation : Re-analyze compound purity and stereochemistry to rule out degradation or racemization during storage .

Q. What advanced techniques are recommended for elucidating the mechanism of action of this compound?

- Methodology :

- Surface Plasmon Resonance (SPR) : Direct binding assays to quantify affinity (K) for target proteins like 5-HT receptors .

- X-ray Crystallography : Co-crystallization with protein targets (e.g., 5-HT receptor mutants) to resolve binding modes. Requires ≥95% purity and milligram-scale quantities .

- Metabolomics : LC-MS/MS profiling to identify downstream metabolites in hepatic microsomal assays (e.g., CYP2D6-mediated oxidation) .

Guidelines for Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.